3-Butenoic acid, butyl ester
Description
Significance of Butenoate Esters in Organic Synthesis and Materials Science
Butenoate esters, which possess a four-carbon chain with a terminal double bond, are valuable intermediates in organic synthesis. Their structure incorporates both an alkene and an ester functional group, allowing for a wide range of chemical transformations. For example, the double bond can undergo reactions like cyclopropanation, as demonstrated with tert-butyl 3-butenoate, which serves as a starting material in multi-step synthetic projects. kiku.dk
In materials science, butenoate esters and their derivatives are investigated as comonomers in polymerization processes. The incorporation of specific butenoate derivatives can enhance the properties of polymers. For instance, copolymers of acrylonitrile (B1666552) and certain functionalized butenoic acid methyl esters have been studied as improved precursor materials for carbon fibers. researchgate.net These bifunctional comonomers can positively influence the thermal stabilization process, a critical step in carbon fiber production. researchgate.net The broader family of vinyl ester resins, to which butenoates belong, is prized in composite materials for their mechanical performance and resistance to environmental degradation, making them suitable for applications requiring durability and resilience. mdpi.commdpi.com
Scope of Academic Research on 3-Butenoic Acid, Butyl Ester and Related Derivatives
Academic research on this compound itself focuses on characterizing its fundamental chemical and physical properties. Data is available through resources like the NIST Chemistry WebBook and other chemical databases, providing information on its molecular formula (C₈H₁₄O₂), molecular weight, and spectroscopic data. chemeo.comnist.govspectrabase.com
However, a broader scope of research is dedicated to its isomers and related derivatives, which are often used as reagents in specific synthetic applications.
tert-Butyl 3-butenoate : This isomer is notably used as a reagent in the synthesis of complex molecules. chemicalbook.com For example, it is employed in palladium-catalyzed cyclopropanation reactions with diazomethane. kiku.dk Its chemical properties, such as refractive index and density, are well-documented. sigmaaldrich.com
Isobutyl 3-butenoate : This structural isomer is described as a colorless liquid with applications as an organic solvent for resins and coatings, and as an intermediate in the synthesis of fragrances and other chemicals. chembk.com
Halogenated Derivatives : Chlorinated versions of butyl butenoate, such as 3-Butenoic acid, 2,3,4,4-tetrachloro-, butyl ester and 3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester, are also subjects of study. ontosight.aicymitquimica.com Research into these compounds often centers on their unique chemical properties conferred by the heavy halogenation, though their potential environmental persistence is also a consideration. ontosight.aicymitquimica.com
The collective research on these related compounds provides a wider context for the utility of the butenoate ester framework in organic chemistry.
Chemical Data Tables
Table 1: Properties of this compound Data sourced from Cheméo and NIST WebBook. chemeo.comnist.gov
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | Butyl but-3-enoate |
| Boiling Point (Joback method) | 455.41 K |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.906 |
| Enthalpy of Vaporization (ΔvapH°) | 41.89 kJ/mol |
Table 2: Properties of Related Butenoate Ester Derivatives Data sourced from various chemical suppliers and databases. sigmaaldrich.comchembk.com
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) |
| tert-Butyl 3-butenoate | 14036-55-6 | C₈H₁₄O₂ | 142.20 | 0.877 (at 20 °C) |
| Isobutyl 3-butenoate | 24342-03-8 | C₈H₁₄O₂ | 142.20 | ~0.87 |
Structure
3D Structure
Properties
IUPAC Name |
butyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBHSQAGDZTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030666 | |
| Record name | Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-56-7 | |
| Record name | 3-Butenoic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Butenoic Acid, Butyl Ester and Analogues
Catalytic Synthesis Approaches
Catalysis is at the forefront of modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. The synthesis of 3-butenoic acid, butyl ester, and related butenoates is no exception, with both transition metals and enzymes playing crucial roles in their formation.
Transition Metal-Catalyzed Reactions
Transition metals have proven to be versatile catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of butenoates. Palladium, gold, and copper complexes, in particular, have been instrumental in developing novel synthetic routes.
Palladium catalysis is a powerful tool for the synthesis of butenoates, particularly through C-H activation and arylation reactions. A notable example is the carboxylic-acid-directed oxidative Heck reaction, which allows for the direct synthesis of 4-aryl-3-butenoic acids. This method has been shown to be effective for a variety of 3-butenoic acid derivatives, yielding the desired products in moderate to good yields organic-chemistry.orgnih.gov. The significance of this approach lies in its ability to construct complex molecules from relatively simple starting materials, bypassing the need for prefunctionalized substrates organic-chemistry.org.
The reaction mechanism is believed to involve a palladium(II) intermediate, with copper(II) acetate often serving as an effective oxidant organic-chemistry.org. This process demonstrates good tolerance for various functional groups and has been successfully applied to α-substituted 3-butenoic acids organic-chemistry.org. The scalability of this reaction highlights its potential for applications in drug discovery and the synthesis of bioactive compounds organic-chemistry.org.
A proposed catalytic cycle for the oxidative Heck reaction involves the coordination of the carboxylic acid to the palladium center, followed by C-H activation to form a palladacycle. Subsequent insertion of an alkene and reductive elimination yields the final product and regenerates the active palladium catalyst.
Table 1: Key Features of Palladium-Catalyzed Butenoate Formation
| Feature | Description |
| Reaction Type | Carboxylic-acid-directed oxidative Heck reaction |
| Catalyst | Palladium(II) complexes |
| Oxidant | Copper(II) acetate |
| Key Intermediate | Palladacycle |
| Advantages | Direct C-H functionalization, good functional group tolerance, scalability |
| Products | 4-aryl-3-butenoic acids |
Gold catalysis has emerged as a powerful method for the transformation of vinyldiazo compounds, leading to the formation of a diverse range of molecular architectures, including those related to butenoate systems. researchgate.net The unique reactivity of gold carbenes, generated from the decomposition of vinyldiazo compounds, allows for a variety of transformations that are not readily achievable with other catalysts. nih.gov
One of the key applications of gold catalysis in this area is the reaction of vinyldiazo compounds with alkenyl- and alkynylsilanes to produce skipped dienes and enynes. nih.govacs.org This carbon-carbon bond-forming reaction proceeds with high regio- and stereoselectivity, with the silyl group acting as a controlling element. nih.govacs.org The proposed mechanism involves the initial decomposition of the diazo compound to form a gold carbene intermediate. This intermediate then reacts with the vinylsilane in a stepwise manner to generate the final product. acs.org
Gold catalysts have also been shown to be effective in cycloaddition reactions involving vinyldiazo compounds. For instance, the gold-catalyzed [3+2] cycloaddition with enol ethers and styrenes provides access to functionalized cyclopentene derivatives. nih.gov These reactions highlight the versatility of gold catalysts in constructing cyclic systems from acyclic precursors.
Table 2: Gold-Catalyzed Reactions of Vinyldiazo Compounds
| Reaction Type | Substrates | Products | Key Features |
| C-C bond formation | Vinyldiazo compounds, Alkenylsilanes | Skipped dienes | High regio- and stereoselectivity |
| C-C bond formation | Vinyldiazo compounds, Alkynylsilanes | Skipped enynes | C(sp)–C(sp3) coupling |
| [3+2] Cycloaddition | Vinyldiazoacetates, Enol ethers | Cyclopentene derivatives | Highly enantioselective |
| [3+2] Cycloaddition | Vinyldiazo compounds, Styrenes | Functionalized cyclopentenes | Regioselective |
Copper catalysis offers a cost-effective and versatile platform for a range of organic transformations, including those involving butenoate derivatives. While intramolecular annulation is a powerful strategy for ring formation, a notable copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives has been reported, leading to densely functionalized cyclopropanes. beilstein-journals.org This reaction proceeds with excellent chemo-, regio-, and diastereoselectivity. beilstein-journals.org
The proposed mechanism for this dimerization involves the initial insertion of a copper-boryl species into the carbon-chlorine bond of the butenoate derivative. beilstein-journals.org This is followed by a series of steps including isomerization and salt metathesis to generate a lithium enolate, which is then trapped by a second molecule of the butenoate to form the cyclopropane product. beilstein-journals.org The presence of two chlorine atoms at the 4-position and the use of a lithium base were found to be crucial for the success of the reaction. beilstein-journals.org
While this example is an intermolecular reaction, it showcases the potential of copper catalysis to mediate complex transformations of butenoate systems. The principles of this reactivity could potentially be extended to the development of intramolecular annulation strategies for the synthesis of cyclic butenoate-containing structures.
Biocatalytic Synthesis of Butenoate Esters
Biocatalysis has gained significant traction as a green and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly lipases, are widely used for the synthesis of esters due to their high selectivity, mild reaction conditions, and environmental compatibility. mdpi.commdpi.com The biocatalytic synthesis of butenoate esters can be achieved through the esterification of 3-butenoic acid with an alcohol or through the transesterification of a different butenoate ester.
Lipases are effective catalysts for esterification reactions, often performed in organic solvents or solvent-free systems to shift the equilibrium towards product formation. mdpi.commdpi.com Immobilized enzymes are frequently used to enhance their stability and facilitate their recovery and reuse, which is a key aspect of sustainable processing. mdpi.com
The synthesis of butyl butyrate (B1204436), a saturated analog of this compound, has been successfully demonstrated using immobilized lipases. nih.govnih.gov The reaction conditions, such as temperature, substrate concentration, and the choice of solvent, can be optimized to achieve high conversion rates. nih.gov For instance, the synthesis of butyl butyrate via alcoholysis of ethyl butanoate with butanol has been shown to be effective in an integrated liquid-vapor system, which allows for simultaneous reaction and product separation. nih.gov These principles of biocatalytic ester synthesis are directly applicable to the production of this compound.
Table 3: Factors Influencing Biocatalytic Ester Synthesis
| Factor | Influence on the Reaction |
| Enzyme | Determines selectivity and reaction rate |
| Substrates | Concentration affects equilibrium and reaction rate |
| Solvent | Can influence enzyme activity and substrate solubility |
| Temperature | Affects reaction rate and enzyme stability |
| Water Content | Crucial for enzyme activity, but excess can promote hydrolysis |
| Immobilization | Enhances enzyme stability and allows for reuse |
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of chemicals to minimize environmental impact. The production of this compound, can benefit from several green chemistry approaches, including the use of renewable feedstocks, atom-efficient reactions, and environmentally benign catalysts.
One of the key tenets of green chemistry is the use of catalytic reactions, which reduce the amount of waste generated compared to stoichiometric reactions. The transition metal-catalyzed and biocatalytic methods discussed above are inherently greener than many classical synthetic methods.
Furthermore, the development of sustainable synthetic routes is a major focus. For example, a method for the preparation of 3-butenoic acid has been disclosed that utilizes the electrochemical carboxylation of allyl chloride with carbon dioxide, a greenhouse gas. google.com This process is claimed to be environmentally friendly, with a high yield and low cost. google.com
The use of flow microreactors represents another advancement in green chemistry for ester synthesis. Flow processes can offer improved efficiency, versatility, and sustainability compared to traditional batch processes. They allow for better control over reaction parameters, leading to higher yields and purities, and can reduce solvent usage and energy consumption.
Biocatalysis, as previously discussed, aligns well with green chemistry principles. The use of enzymes from renewable sources, operating under mild conditions, and the potential for solvent-free reactions make it an attractive option for the sustainable production of this compound. mdpi.commdpi.com
Utilization of Sustainable Solvents (e.g., Supercritical Carbon Dioxide and Ionic Liquids)
The shift towards green chemistry has emphasized the replacement of volatile organic compounds (VOCs) with more sustainable alternatives. Supercritical carbon dioxide (scCO₂) and ionic liquids (ILs) have emerged as promising media for chemical reactions, including the synthesis of esters like this compound.
Supercritical Carbon Dioxide (scCO₂): Carbon dioxide, when heated and pressurized beyond its critical point (31.1 °C and 7.4 MPa), enters a supercritical state where it exhibits properties of both a liquid and a gas mdpi.com. As a solvent, scCO₂ is non-toxic, non-flammable, and inexpensive epa.gov. Its low viscosity and high diffusivity can enhance reaction rates, while its tunable solvent power allows for easy product separation by simple depressurization mdpi.com. The synthesis of esters in scCO₂ offers a cleaner process, minimizing the generation of hazardous waste associated with traditional organic solvents epa.govrug.nl. For instance, the synthesis of 2-butanone, a related ketone, has been studied in carbon dioxide-enriched near-critical water, demonstrating the utility of CO₂ in modifying reaction environments semanticscholar.org.
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.com Acidic ionic liquids, in particular, can function as both the solvent and the catalyst in esterification reactions, simplifying the process and often increasing product yield. mdpi.comresearchgate.net Research has demonstrated that Brønsted-acidic ILs are effective catalysts for esterifications, with their activity depending on the nature of the anion. researchgate.netbit.edu.cn These ILs can often be easily separated from the product and reused multiple times without a significant loss of activity, which is both economically and environmentally beneficial. researchgate.netnih.gov
Table 1: Comparison of Sustainable Solvents for Ester Synthesis
| Feature | Supercritical Carbon Dioxide (scCO₂) | Ionic Liquids (ILs) |
|---|---|---|
| State | Fluid with gas-like viscosity and liquid-like density mdpi.com | Liquid salts at or near room temperature |
| Toxicity | Relatively non-toxic epa.gov | Varies, but many are considered greener alternatives |
| Flammability | Non-flammable epa.gov | Generally non-flammable |
| Recyclability | High (via depressurization) rug.nl | High (via extraction or decantation) researchgate.netnih.gov |
| Catalytic Role | Primarily a solvent medium semanticscholar.org | Can act as both solvent and catalyst (acidic ILs) mdpi.comresearchgate.net |
| Conditions | High pressure required | Typically mild temperature and pressure |
Atom Economy and Waste Minimization Strategies
Atom Economy: Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with high atom economy maximizes the use of starting materials and minimizes the production of byproducts. wikipedia.orgprimescholars.com For the synthesis of this compound, this principle favors addition reactions over substitution or elimination reactions, which inherently generate waste products. primescholars.com Catalytic reactions are often highly atom-economical as the catalyst is used in small amounts and is not consumed in the reaction.
Waste Minimization: This strategy focuses on reducing or eliminating the generation of waste at its source. nc.gov In the context of butenoate synthesis, this involves several approaches:
Process Optimization: Improving reaction conditions (temperature, pressure, catalyst choice) to maximize yield and selectivity, thereby reducing the formation of unwanted side products.
Solvent and Reagent Selection: Choosing less hazardous and recyclable solvents and reagents. nc.gov The use of scCO₂ and ILs, as discussed previously, is a key part of this strategy.
Catalyst Reusability: Employing heterogeneous catalysts or recyclable homogeneous catalysts (like many ionic liquids) to avoid waste from single-use catalysts. nih.gov
By integrating these principles, the synthesis of butenoates can be designed to be more environmentally benign and cost-effective, aligning with the goals of cleaner production. repec.org
Integration of Biorenewable Feedstocks for Butenoate Analogues
The dependence on fossil fuels for chemical production is a major sustainability challenge. A key strategy to address this is the use of biorenewable feedstocks—starting materials derived from biomass. For the synthesis of butenoate analogues, this could involve utilizing compounds like α-methylene-γ-butyrolactone, a biorenewable chemical, which can be a precursor to related structures. rug.nl Fatty acids from waste cooking oils or non-edible plant sources can be esterified to produce biodiesel, a process that shares chemical principles with butenoate synthesis. nih.gov The development of catalytic pathways to convert bio-derived molecules, such as furfural (which can be a source for butenolides), into butenoate esters and their derivatives is an active area of research aimed at creating more sustainable chemical value chains. nih.gov
Novel Synthetic Routes and Advanced Methodologies
Tandem Metathesis Processes for Butenoate Derivatives
Olefin metathesis is a powerful reaction that allows for the rearrangement of carbon-carbon double bonds. When combined with other reactions in a single pot, it is known as a tandem or cascade process. nih.gov This approach offers significant advantages in terms of efficiency, as it avoids the need for isolating and purifying intermediate compounds, saving time, solvents, and resources.
For the synthesis of butenoate derivatives, a tandem cross-metathesis/olefination sequence can be employed. nih.gov For example, a terminal olefin can be reacted with an acrylate (B77674) ester in a cross-metathesis reaction, followed by another transformation, all catalyzed by a single ruthenium complex. nih.govresearchgate.net Such processes allow for the rapid construction of complex dienoic esters and other functionalized butenoate structures from simple starting materials. rsc.org
Table 2: Examples of Tandem Reactions in Synthesis
| Tandem Process | Description | Relevance to Butenoates |
|---|---|---|
| Ring-Closing Metathesis-Olefin Isomerization | A diene is cyclized via RCM, and the resulting double bond is moved to a more stable position. nih.gov | Can create cyclic butenoate analogues. |
| Cross-Metathesis/Wittig Olefination | A terminal olefin is converted into a 1,3-dienoic ester in a single operation using a ruthenium catalyst. nih.gov | Directly applicable for synthesizing conjugated butenoate derivatives. |
| RCM-Radical Cyclization | An initial metathesis reaction creates a ring, which then undergoes a radical-based cyclization to form a bicyclic product. rsc.org | Allows for the synthesis of complex, polycyclic structures containing the butenoate framework. |
Enantioselective Synthesis of Chiral Butenoate Compounds
Chirality is a critical feature in many biologically active molecules, where only one of two mirror-image enantiomers exhibits the desired effect. Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer over the other. wikipedia.org This is typically achieved using a chiral catalyst or auxiliary that directs the reaction pathway. wikipedia.orgresearchgate.net
For butenoate compounds, creating chiral centers can be accomplished through various methods, including asymmetric aldol reactions and Michael additions. nih.gov The use of chiral catalysts, such as metal complexes with chiral ligands or chiral organocatalysts, can induce high levels of enantioselectivity in the formation of butenoate derivatives. nih.govacs.org For example, the asymmetric vinylogous aldol reaction of furanone derivatives can produce optically active γ-butenolides, which are closely related to butenoates and serve as versatile chiral building blocks for more complex molecules. nih.govnih.gov This control over stereochemistry is crucial for applications in pharmaceuticals and agrochemicals, where molecular shape dictates biological function.
Reaction Mechanisms and Reactivity Studies of 3 Butenoic Acid, Butyl Ester Systems
Cycloaddition Reactions Involving Butenoates
Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic compounds. The reactivity of butenoates in these reactions is a subject of theoretical investigation, particularly using modern computational models.
The [3+2] cycloaddition (32CA) reactions involving butenoate derivatives have been analyzed using Molecular Electron Density Theory (MEDT). A study focusing on the reaction of N-benzylcyclohexylnitrone with methyl-3-butenoate at the B3LYP/6-311++G(d,p) level of theory provides key insights into the mechanism. researchgate.net This research classifies the reaction as a zwitterionic type 32CA that proceeds via a one-step mechanism. researchgate.net
The analysis identified two regioisomeric and two stereoisomeric reaction paths, leading to four potential products. researchgate.net The calculations demonstrated that these reaction pathways are irreversible, characterized by a significant exothermic nature. researchgate.net This theoretical framework is crucial for understanding molecular reactivity, which is governed by electron density. researchgate.net MEDT has been successfully applied to various chemical reactions, including other [3+2] and [4+2] cycloadditions. researchgate.net
| Reaction Path | Exothermic Character (kcal·mol⁻¹) | Mechanism Type |
|---|---|---|
| Regioisomeric Path 1 | -18.48 | One-step |
| Regioisomeric Path 2 | -12.38 | One-step |
Substitution Reactions
Substitution reactions at the ester group or other positions within the butenoate structure are critical for functional group interconversion. The mechanisms can vary significantly based on the substrate and reaction conditions.
While direct studies on the S_RN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism of tert-butyl 3-butenoate are specific, the general mechanism provides a framework for its potential reactivity. The S_RN1 mechanism is a type of substitution reaction where a substituent is replaced by a nucleophile through a free radical intermediate. wikipedia.org Discovered by Bunnett and Kim in 1970, this pathway is distinct from traditional nucleophilic aromatic substitution as it does not require deactivating groups on the substrate. wikipedia.org
The general S_RN1 mechanism involves the following steps:
Initiation: The substrate (e.g., an aryl halide) accepts an electron from a radical initiator to form a radical anion. wikipedia.org
Propagation: This radical anion collapses, ejecting the leaving group to form an aryl radical. This radical then reacts with a nucleophile to create a new radical anion, which subsequently transfers its electron to another molecule of the starting material, propagating the chain. wikipedia.org
Termination: The aryl radical can abstract a proton from the solvent or another source, terminating the chain reaction. wikipedia.org
For a vinylic system like tert-butyl 3-butenoate, an S_RN1 pathway would hypothetically involve the formation of a vinylic radical intermediate. This contrasts with the more common S_N1 mechanism seen with tertiary alkyl halides, which proceeds through a carbocation intermediate after the leaving group departs. pressbooks.publibretexts.orgmasterorganicchemistry.com The stability of the intermediate (radical vs. cation) is a key factor determining the operative pathway.
Transesterification is the process of converting one ester into another by exchanging the alkoxy group with that of an alcohol. masterorganicchemistry.comwikipedia.orgstudy.combyjus.com This reaction is reversible and can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.orgchemistrysteps.com
Base-Catalyzed Transesterification: Under basic conditions, the mechanism is a two-step addition-elimination sequence. masterorganicchemistry.comstudy.com
A strong base deprotonates the alcohol to form a nucleophilic alkoxide ion. byjus.com
The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgbyjus.com
The intermediate collapses, expelling the original alkoxy group as a leaving group to yield the new ester. study.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl group is first activated by protonation, making it more electrophilic. wikipedia.orgbyjus.com The mechanism follows a multi-step sequence often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen is protonated by the acid catalyst. byjus.com
Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon. byjus.com
Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original alkoxy group. byjus.com
Elimination: The original alcohol is eliminated as a leaving group.
Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final product. byjus.com
To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the alcohol byproduct is removed from the reaction mixture, for instance, by distillation. wikipedia.orgchemistrysteps.com
| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOR) |
| Key Step | Protonation of the carbonyl group to enhance electrophilicity. | Deprotonation of alcohol to form a strong nucleophile (alkoxide). |
| Intermediate | Tetrahedral intermediate (neutral after proton transfers). | Tetrahedral intermediate (anionic). |
| Number of Steps | Multiple steps (PADPED). | Two main steps (Addition-Elimination). |
Elimination Reactions
Elimination reactions in butanoate derivatives can lead to the formation of unsaturated compounds. The stereochemical outcome of these reactions provides deep insight into the underlying mechanisms.
The stereochemistry of base-catalyzed 1,2-elimination reactions that form conjugated carbonyl compounds has been investigated using derivatives of tert-butyl butanoate. A study on stereospecifically deuterated tert-butyl 3-tosyloxybutanoate provides detailed evidence for the reaction pathway at the E2-E1cB interface. nih.gov
The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where the base removes a proton at the same time the leaving group departs. masterorganicchemistry.com It typically requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap. libretexts.org The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism is a two-step process where a carbanion intermediate is formed first, followed by the departure of the leaving group. masterorganicchemistry.comdalalinstitute.com
In the study of tert-butyl 3-tosyloxybutanoate, the elimination reactions were found to proceed with a small amount (5-6%) of syn-elimination, which is typical for acyclic substrates undergoing E2 reactions. nih.gov A key finding was that the presence of the carbonyl group did not significantly alter this inherent stereoselectivity. nih.gov
A significant observation was the formation of a relatively large amount (21-25%) of the (Z)-alkene product from the elimination of the (2R,3R) diastereomer. nih.gov This outcome is considered a strong indicator of an E2 pathway that proceeds through a transition state with significant E1cB-like character (i.e., a "loose" or "anionic" E2 transition state), rather than a discrete E1cB irreversible mechanism. nih.gov
| Observation | Finding | Mechanistic Implication |
|---|---|---|
| Stereoselectivity | 5-6% syn-elimination | Consistent with a standard E2 pathway for acyclic substrates. |
| Product Geometry | 21-25% (Z)-alkene formation | Suggests an E2 transition state with E1cB-like character. |
| Kinetic Isotope Effect (KIE) | Syn KIE values were higher than anti KIE values. | Provides further detail on the transition state geometry. |
Radical Reactions and Kinetics
The atmospheric fate of volatile organic compounds like 3-butenoic acid, butyl ester is largely determined by their reactions with atmospheric oxidants. This section details the mechanisms and kinetics of these gas-phase reactions.
While direct experimental studies on the gas-phase reactions of this compound with hydroxyl (OH) radicals and chlorine (Cl) atoms are not available in the reviewed literature, the primary reaction mechanism can be inferred from studies on structurally similar unsaturated esters, such as cis-3-hexenyl esters. nih.govacs.org For unsaturated compounds, the dominant initial reaction pathway is the electrophilic addition of the oxidant to the carbon-carbon double bond. nih.gov
In the case of this compound, the reaction with an OH radical is expected to proceed via the addition to the C=C bond, forming a β-hydroxyalkyl radical. This is generally the most favored mechanism for unsaturated esters. nih.gov Similarly, reaction with a chlorine atom would also proceed primarily through addition to the double bond. These addition reactions are typically very fast, often approaching the collision-controlled regime, especially for chlorine atoms. researchgate.net
Kinetic data are essential for determining the atmospheric lifetime of a compound and its potential impact on air quality. Although specific kinetic rate coefficients for this compound are not documented, data from analogous unsaturated esters provide insight into its expected atmospheric reactivity. The rate coefficients for reactions with OH radicals and Cl atoms for several related unsaturated esters have been determined experimentally. nih.govacs.orgresearchgate.net
The atmospheric lifetime (τ) of a compound with respect to a specific oxidant can be estimated using its reaction rate coefficient (k) and the average atmospheric concentration of that oxidant ([X]): τ = 1 / (k * [X]). Based on the rate coefficients of similar compounds, it is anticipated that this compound would have a relatively short atmospheric lifetime, suggesting it would be degraded relatively quickly near its emission sources.
Below is a table of experimentally determined gas-phase reaction rate coefficients for compounds structurally similar to this compound.
| Compound | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| cis-3-Hexenyl formate | OH Radical | (4.61 ± 0.71) × 10⁻¹¹ | nih.govacs.org |
| cis-3-Hexenyl formate | Cl Atom | (2.45 ± 0.30) × 10⁻¹⁰ | nih.govacs.org |
| cis-3-Hexenyl acetate | OH Radical | (7.84 ± 1.64) × 10⁻¹¹ | nih.govacs.org |
| Vinyl butyrate (B1204436) | Cl Atom | (2.57 ± 0.68) × 10⁻¹⁰ | researchgate.net |
Isomerization Reactions of Butenoate Derivatives
Butenoate derivatives can undergo isomerization reactions, particularly under photochemical conditions. One significant pathway is the deconjugation of α,β-unsaturated butenoate esters to their β,γ-unsaturated counterparts, such as 3-butenoate esters. researchgate.net
This photoisomerization is proposed to occur via an n,π* singlet state. The mechanism involves a 1,5-sigmatropic hydrogen shift from the Z-isomer of the conjugated ester to yield a dienol intermediate. This dienol can then reketonize to form either the original 2-butenoate ester or the deconjugated 3-butenoate ester. researchgate.net Direct irradiation is required for this deconjugation, whereas E/Z isomerization can occur through either direct or triplet-sensitized irradiation. researchgate.net
Interestingly, the presence of Lewis acids such as EtAlCl₂ or BF₃ can alter the photochemical outcome. These acids complex with the carbonyl oxygen of the α,β-unsaturated ester, which inhibits the deconjugation reaction and instead promotes selective E/Z isomerization. researchgate.net
Reactivity of Stabilized Vinyldiazo Compounds Related to Butenoates
Stabilized vinyldiazo compounds, such as ethyl 2-diazo-3-butenoate, are versatile reagents in organic synthesis and serve as valuable precursors for creating complex molecular architectures. Their reactivity is influenced by the choice of catalyst and reaction conditions. nih.govnih.gov
Under photochemical conditions, vinyldiazoacetates can extrude dinitrogen to form highly reactive cyclopropene intermediates. These intermediates are often unstable and can undergo subsequent reactions, such as dimerization through an ene reaction or participating in cycloaddition reactions with other species present. nih.gov For instance, the unsubstituted ethyl 2-diazo-3-butenoate reacts with certain N,N-cyclic azomethine ylides under photolytic conditions to produce a single diastereomer of the [3+2]-cycloaddition product in high yield. nih.gov
Furthermore, transition-metal-free catalysis offers alternative reaction pathways. The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to effectively catalyze the diastereoselective cycloaddition reaction of vinyldiazo esters with nitrones. nih.govacs.org This method provides access to highly functionalized isoxazolidine-derived diazo compounds. A key finding is that the diastereoselectivity of the B(C₆F₅)₃-catalyzed reaction is often opposite to that observed in similar gold-catalyzed transformations, offering a complementary synthetic strategy. nih.gov
The table below summarizes the results of the B(C₆F₅)₃-catalyzed cycloaddition of a vinyldiazo ester with various nitrones.
| Nitrones (N- and C-substituents) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| N-Ph, C-Ph | 72 | 91:9 | nih.gov |
| N-Ph, C-(2-Naphthyl) | 85 | 89:11 | nih.gov |
| N-Ph, C-(p-CF₃-Ph) | 76 | >95:5 | nih.gov |
| N-Ph, C-(p-F-Ph) | 82 | 92:8 | nih.gov |
| N-(p-F-Ph), C-Ph | 82 | 89:11 | nih.gov |
Polymerization and Copolymerization of 3 Butenoic Acid, Butyl Ester
Homopolymerization Characteristics of Butenoate Monomers
The homopolymerization of butenoate monomers can be initiated through various mechanisms, including radical, anionic, and cationic pathways. However, the reactivity and the resulting polymer characteristics are highly dependent on the chosen method.
In radical polymerization, butenoate monomers exhibit behavior analogous to other vinyl monomers. The initiation, propagation, and termination steps proceed via free radical intermediates. The rate of polymerization and the molecular weight of the resulting polymer are influenced by factors such as initiator concentration, temperature, and solvent. Studies on related bio-derived monomers like γ-methyl-α-methylene-γ-butyrolactone (MeMBL) have shown that temperature can significantly impact polymerization, with depropagation becoming a limiting factor at elevated temperatures, leading to decreased limiting conversions covestro.comacs.org.
Anionic polymerization of butenoate monomers is also possible, typically initiated by strong nucleophiles. This method can offer better control over the polymer architecture, potentially leading to polymers with narrow molecular weight distributions. However, side reactions can be a challenge. Cationic polymerization, initiated by strong acids, is another pathway, although it can be prone to chain transfer and termination reactions, which may limit the achievable molecular weight.
Copolymerization with Diverse Monomers
The incorporation of butenoate monomers into copolymers allows for the tailoring of material properties. Their copolymerization with a variety of other monomers has been investigated, leading to materials with a broad spectrum of characteristics.
Chain-walking copolymerization is a powerful technique for the synthesis of functionalized polyolefins. This method, often catalyzed by late-transition metal complexes such as palladium and nickel, allows for the incorporation of polar monomers into a nonpolar polymer backbone acs.orgtotalplastics.comnih.gov. In the context of butenoate monomers, the copolymerization of ethylene (B1197577) with a monomer like tert-butyl 3-butenoate can lead to the formation of polyethylene (B3416737) with ester-functionalized branches.
The mechanism involves the catalyst "walking" along the polymer chain via a series of β-hydride elimination and reinsertion steps before the next monomer insertion totalplastics.comresearchgate.netfrontiersin.orgrsc.org. This process allows for the functional group to be located at the end of a branch rather than directly on the polymer backbone. The branching topology and the density of functional groups can be controlled by tuning reaction parameters such as ethylene pressure and comonomer concentration ulaval.ca. For instance, lower ethylene pressure and higher comonomer concentration tend to result in more dendritic or highly branched structures ulaval.ca. Palladium-diimine catalysts have shown particular efficacy in copolymerizing ethylene with sterically hindered α-olefins, demonstrating the potential for incorporating bulky butenoate monomers wikipedia.org.
The properties of the resulting copolymers are significantly influenced by the incorporation of the polar butenoate monomer. The presence of ester groups can enhance adhesion, printability, and compatibility with other polar materials, while the polyethylene backbone maintains desirable mechanical properties.
The kinetics of radical copolymerization involving butenoate monomers are crucial for controlling the composition and microstructure of the resulting copolymers. The reactivity ratios of the comonomers determine the tendency for random, alternating, or blocky incorporation.
Studies on bio-renewable butenolides, which are cyclic analogues of acrylates, reveal that their copolymerization kinetics and tendency to alternate with other vinyl comonomers are significantly influenced by their electronic structure totalplastics.com. Electron-poor butenolides exhibit faster copolymerization kinetics and a greater inclination for alternation with electron-rich comonomers like vinyl ethers totalplastics.com. This behavior is attributed to the energy barrier of the radical addition step totalplastics.com.
The reactivity ratios for related acrylate (B77674) systems have been extensively studied. For example, in the copolymerization of styrene (B11656) and butyl acrylate (BA) via nitroxide-mediated polymerization (NMP), the reactivity ratios were found to be in the range of 0.60–1.2 for styrene and 0.16–0.29 for BA researchgate.net. These values indicate that the styryl radical prefers to add to a styrene monomer, while the butyl acrylate radical has a higher tendency to add to a styrene monomer.
Table 1: Reactivity Ratios for Copolymerization of Styrene and Butyl Acrylate via NMP at 120°C
| Monomer 1 | Monomer 2 | r1 (Styrene) | r2 (Butyl Acrylate) |
| Styrene | Butyl Acrylate | 0.60–1.2 | 0.16–0.29 |
Data sourced from Mignard et al. (2004) researchgate.net
There is a growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels and create more sustainable materials. Butenoate analogues derived from biomass are promising candidates for the synthesis of bio-renewable copolymers.
Unsaturated γ-butyrolactones, such as α-methylene-γ-butyrolactone (MBL) and its derivatives, which can be derived from biomass, are considered renewable replacements for traditional (meth)acrylates frontiersin.orgnih.gov. These monomers can undergo vinyl-addition polymerization to produce copolymers with a variety of properties. For instance, the free radical polymerization of MBL derivatives results in amorphous polymers with high glass transition temperatures (Tg) frontiersin.orgnih.gov. The copolymerization of these bio-derived monomers with other vinyl monomers allows for the creation of materials with a high content of bio-based carbon totalplastics.com.
Furfural, another key bio-based platform chemical derived from lignocellulosic biomass, can be converted into various monomers for polymer synthesis researchgate.netmsu.ac.zwresearchgate.net. These furan-based monomers can be used to produce bio-based polyesters and polyamides researchgate.netspecialchem.com. The copolymerization of these monomers with butenoate analogues could lead to novel, fully bio-based copolymers with tailored properties.
The saponification of bio-sourced γ-methyl-α-methylene-γ-butyrolactone (MeMBL) yields a water-soluble monomer, sodium 4-hydroxy-4-methyl-2-methylene butanoate (SHMeMB). This monomer has been copolymerized with acrylamide (B121943) to create superabsorbent hydrogels with excellent water absorbency mdpi.com.
Material Science Applications of 3-Butenoate Polymers and Copolymers
The unique chemical structures of polymers and copolymers derived from 3-butenoic acid, butyl ester and its analogues open up a wide range of applications in material science. The presence of the ester functional group and the potential for degradability are key features that drive their use in various fields.
Aliphatic polycarbonates are a class of biodegradable polymers that have garnered significant attention for biomedical and sustainable packaging applications due to their biocompatibility and non-toxic degradation products nih.govbham.ac.ukrsc.orgresearchgate.net. The synthesis of these polymers often involves the ring-opening polymerization (ROP) of cyclic carbonate monomers nih.govbham.ac.uknih.govmdpi.comnsf.gov.
Butenoate derivatives can be utilized in the synthesis of functional and degradable polycarbonates. For example, a cyclic carbonate monomer bearing a vinyl group, derived from a butenoate analogue, could be synthesized. The ring-opening polymerization of such a monomer would lead to a polycarbonate with pendant vinyl groups. These vinyl groups can then be further functionalized through post-polymerization modification, allowing for the introduction of various chemical moieties and the tailoring of the polymer's properties.
Furthermore, the development of polycarbonates from renewable resources is a key area of research covestro.comtotalplastics.comnih.govnsf.gov. Lignocellulose-based 4-pentenoic acid has been used to synthesize glycidyl (B131873) 4-pentenoate, which was then copolymerized with carbon dioxide to produce bio-based polycarbonates with vinyl side chains frontiersin.org. This approach demonstrates a pathway to creating degradable polycarbonates from butenoate-related structures. The glass transition temperature (Tg) of these terpolymers can be adjusted by controlling the molar feed ratio of the comonomers frontiersin.org.
The enzymatic ring-opening polymerization of functionalized cyclic carbonates is another promising route for the synthesis of well-defined polycarbonates under mild conditions acs.orgmdpi.com. This method can be particularly advantageous for monomers derived from sensitive bio-based feedstocks.
Role in Fuel Additives and Other Functional Materials
There is currently no readily available scientific literature or data detailing the specific role or application of this compound as a fuel additive or in the formulation of other functional materials. The properties and performance characteristics that would make it suitable for such applications have not been documented in the reviewed sources.
Advanced Spectroscopic and Analytical Characterization of 3 Butenoic Acid, Butyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the isolation and quantitative analysis of 3-Butenoic acid, butyl ester from complex mixtures. Both gas and liquid chromatography offer high-resolution separation, essential for accurate characterization.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
When coupled with mass spectrometry, GC-MS provides a definitive identification of the separated components. The mass spectrometer ionizes the eluted compound, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of esters in GC-MS is a well-understood process. For this compound, characteristic fragmentation would involve cleavage at the ester linkage. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements, which would yield specific ions aiding in its identification. While a published mass spectrum for this compound is not available, analysis of related compounds such as butyl butyrate (B1204436) reveals characteristic fragment ions at m/z 71 (from the acylium ion [CH3(CH2)2CO]+) and 56 (from the butene fragment [C4H8]+ resulting from McLafferty rearrangement). For this compound, one would expect to observe ions corresponding to the butoxy group and the butenoyl moiety.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-performance liquid chromatography and its advanced version, ultra-high-performance liquid chromatography, are versatile techniques for the separation of a wide range of compounds, including esters. For this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
While a specific HPLC or UHPLC method for this compound is not documented, methods for similar compounds such as butyl 3-methyl-2-butenoate have been described. These methods utilize a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape sielc.com. UHPLC, with its use of smaller particle size columns, offers the advantage of faster analysis times and higher resolution compared to traditional HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) NMR spectroscopy of this compound would exhibit characteristic signals for each unique proton environment. The terminal vinyl protons (=CH₂) would appear in the downfield region (typically 5-6 ppm), showing complex splitting patterns due to geminal and vicinal coupling. The protons on the carbon adjacent to the double bond (-CH₂-C=) would resonate further upfield, and the protons of the butyl group would show distinct signals corresponding to the -OCH₂-, two -CH₂-, and the terminal -CH₃ groups.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the ester group would have the most downfield chemical shift (around 170 ppm). The carbons of the double bond (C=C) would appear in the olefinic region (around 115-140 ppm) libretexts.org. The carbons of the butyl group would have characteristic shifts in the upfield region.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established chemical shift ranges for similar functional groups libretexts.orgillinois.eduoregonstate.edupdx.edu.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (butyl) | ~0.9 |
| -CH₂- (butyl, next to CH₃) | ~1.4 |
| -CH₂- (butyl, next to OCH₂) | ~1.6 |
| -OCH₂- (butyl) | ~4.1 |
| -CH₂- (butenoate) | ~3.1 |
| =CH₂ (terminal) | ~5.2 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~172 |
| =CH- | ~130 |
| =CH₂ | ~118 |
| -OCH₂- | ~64 |
| -CH₂- (butenoate) | ~39 |
| -CH₂- (butyl, next to OCH₂) | ~31 |
| -CH₂- (butyl, next to CH₃) | ~19 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., NOESY)
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms within a molecule. NOESY is particularly useful for determining stereochemistry and conformational preferences by detecting through-space interactions between protons that are close to each other, typically within 5 Å columbia.edu.
For a relatively flexible molecule like this compound, NOESY could be used to study preferred conformations around the single bonds. For example, correlations between the protons of the butyl chain and the protons of the butenoate moiety could indicate folding of the molecule. While specific NOESY studies on this compound are not available, the principles of the technique are applicable. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial arrangement columbia.edu.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include the C=C stretch of the vinyl group around 1640 cm⁻¹, and the C-O stretching vibrations of the ester group in the 1000-1300 cm⁻¹ region. The =C-H stretching of the vinyl group would appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, would typically show a strong Raman scattering signal. The C=O stretch would also be visible, although generally weaker in the Raman spectrum compared to the IR spectrum.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Butyl 3-methyl-2-butenoate |
| Butyl butyrate |
| Acetonitrile |
| Water |
| Methanol |
| Phosphoric acid |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Kinetic Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. The most prominent of these are the carbonyl (C=O) stretching of the ester group, the carbon-carbon double bond (C=C) stretching of the vinyl group, and the carbon-oxygen (C-O) stretching vibrations.
The analysis of unsaturated esters by FTIR reveals that the C=O stretching vibration typically appears in the range of 1730-1715 cm⁻¹. The presence of conjugation with the C=C bond can influence this position. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The C=C double bond will exhibit a stretching vibration band around 1640 cm⁻¹, although it may be of variable intensity.
FTIR spectroscopy also serves as a powerful tool for real-time kinetic monitoring of chemical reactions. For instance, in the synthesis of this compound via esterification of 3-butenoic acid with butanol, the reaction progress can be followed by monitoring the decrease in the broad O-H stretching band of the carboxylic acid and the concomitant increase in the characteristic C=O and C-O stretching bands of the ester product. Similarly, in polymerization reactions where butyl 3-butenoate is used as a monomer, FTIR can track the disappearance of the vinyl C=C bond, providing insights into the polymerization kinetics and conversion rates.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Ester | 1735 - 1750 |
| C=C Stretch | Alkene | 1640 - 1650 |
| C-O Stretch | Ester | 1150 - 1250 |
| =C-H Bend | Alkene | 910 - 990 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. For this compound, the C=C double bond is expected to produce a strong and characteristic Raman scattering band, typically in the region of 1640-1660 cm⁻¹. This is because the C=C bond is highly polarizable. The C=O stretching vibration of the ester group, while strong in the IR spectrum, will show a weaker band in the Raman spectrum, usually around 1735-1750 cm⁻¹.
Table 2: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C Stretch | Alkene | 1640 - 1660 | Strong |
| C=O Stretch | Ester | 1735 - 1750 | Weak to Medium |
| C-H Stretch (sp²) | Alkene | 3000 - 3100 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₁₄O₂), the theoretical exact masses of the molecular ion ([M]⁺•) and the protonated molecule ([M+H]⁺) can be calculated. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. Although specific experimental HRMS data for this compound is not widely published, the theoretical values serve as a benchmark for its identification.
Table 3: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass |
|---|---|---|
| [M]⁺• | C₈H₁₄O₂ | 142.0994 |
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and its subsequent fragmentation. The resulting mass spectrum displays a unique pattern of fragment ions that is characteristic of the compound's structure.
For this compound, the molecular ion peak is expected at an m/z of 142. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. A prominent fragment is often observed due to the loss of the butoxy group (-OC₄H₉), resulting in an acylium ion at m/z 69. Another significant fragmentation pathway involves the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, which would lead to a fragment ion. The butyl cation at m/z 57 is also a commonly observed fragment in the mass spectra of butyl esters.
Table 4: Expected EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion |
| 85 | [CH₂=CHCH₂CO]⁺ | Loss of butoxy radical (•OC₄H₉) - α-cleavage |
| 73 | [C₄H₉O]⁺ | Cleavage of the acyl group |
| 69 | [CH₂=CHCH₂C=O]⁺ | Loss of •OC₄H₉ |
| 57 | [C₄H₉]⁺ | Butyl cation |
X-Ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, for a compound like this compound, which is a liquid at room temperature and possesses a relatively simple and flexible structure, obtaining a single crystal suitable for X-ray diffraction analysis is highly challenging. Consequently, there is no published single-crystal X-ray structure for this compound.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Butenoic acid |
Computational Chemistry and Molecular Modeling of 3 Butenoic Acid, Butyl Ester
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are based on determining the electron density of a system rather than its complex many-electron wavefunction. For 3-Butenoic acid, butyl ester, DFT calculations can elucidate a wide range of properties, from its preferred three-dimensional shape to its chemical reactivity.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing its most stable structure. For this compound, this process would precisely determine bond lengths, bond angles, and dihedral angles.
Following optimization, an electronic structure analysis reveals key quantum mechanical properties. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Optimized Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C=C, C-O, C-C, C-H). | Provides the precise molecular geometry in its lowest energy state. |
| Optimized Bond Angles | The angle formed between three connected atoms (e.g., O=C-C, C-O-C). | Defines the spatial arrangement and steric environment of the molecule. |
| Dihedral Angles | The angle between planes through two sets of three atoms, defining molecular conformation. | Describes the rotational orientation of the butyl chain relative to the butenoate group. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to act as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to act as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Correlates with chemical reactivity, optical properties, and kinetic stability. |
DFT is also used to calculate various reactivity descriptors that predict how a molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It reveals the charge distribution, identifying electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the MEP would highlight the negative potential around the carbonyl oxygen and the π-system of the double bond, indicating sites for electrophilic interaction.
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to accept or donate electrons. wikipedia.orgscm.com It quantifies the change in electron density at a particular point when the total number of electrons in the system changes. wikipedia.orgfaccts.de This allows for the precise identification of the most nucleophilic and electrophilic atoms within the molecule, offering a more quantitative prediction of reactivity than MEP alone. chemrxiv.orgchemrxiv.org
Average Local Ionization Energy (ALIE): ALIE is another descriptor that indicates the regions of a molecule from which an electron is most easily removed. Lower ALIE values on the molecular surface correspond to the most reactive sites for electrophilic attack.
| Descriptor | Purpose | Predicted Information for this compound |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions. | Highlights nucleophilic sites (carbonyl oxygen) and electrophilic sites (carbonyl carbon). |
| Fukui Functions (f+, f-) | Quantifies the reactivity of each atom towards nucleophilic (f+) and electrophilic (f-) attack. | Pinpoints the specific atoms most likely to participate in bond formation. |
| Average Local Ionization Energy (ALIE) | Identifies the most weakly bound electrons. | Maps the sites most susceptible to electron loss or electrophilic attack. |
Transition State Theory (TST) is a framework used to understand the rates of chemical reactions. wikipedia.orgwikipedia.org DFT calculations are instrumental in applying TST by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org
For reactions involving this compound (such as hydrolysis, addition to the double bond, or isomerization), DFT can be used to locate the transition state structure. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate. libretexts.org Furthermore, frequency calculations on the transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radical species). wikipedia.org BDE is a fundamental measure of bond strength. wikipedia.org DFT calculations can provide reliable estimates of BDEs for all bonds within this compound. This information is vital for predicting the molecule's thermal stability and understanding potential decomposition pathways. For example, calculating the BDEs for the C–O ester bond versus the allylic C–H bonds can predict which bond is most likely to break first under thermal stress. While experimental BDE values for esters exist, they often represent averages, whereas DFT can calculate the energy for breaking a specific, individual bond within the molecule. acs.orgacs.org
Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, are crucial for determining the condensed-phase behavior of molecules, including their crystal packing and interactions with other molecules. acs.org NCI analysis is a computational technique that visualizes and characterizes these weak interactions based on the electron density and its derivatives. For this compound, NCI analysis can identify and quantify the strength of intramolecular interactions (e.g., between the butyl chain and the ester group) and intermolecular interactions that would govern its properties as a liquid or in solution. nih.govresearchgate.net
Environmental Aspects and Atmospheric Chemistry of Butenoate Esters
Atmospheric Degradation Pathways (e.g., OH Radical and Chlorine Atom Initiated Reactions)
The primary removal process for many VOCs in the troposphere is through reactions with photochemically generated oxidants. For unsaturated esters like 3-butenoic acid, butyl ester, the main degradation pathways are initiated by reactions with hydroxyl (OH) radicals during the day, nitrate (NO₃) radicals at night, and chlorine (Cl) atoms, particularly in marine or coastal environments. acs.org
The reaction with OH radicals is typically the most significant atmospheric sink. For unsaturated esters, this reaction can proceed via two main channels:
OH radical addition to the carbon-carbon double bond (C=C). This is generally the dominant pathway for alkenes and unsaturated compounds. The addition of OH to one of the carbon atoms of the double bond forms a hydroxyalkyl radical.
Hydrogen atom abstraction from the C-H bonds in the alkyl chains (the butoxy and the butenoyl groups).
Studies on similar unsaturated esters, such as methyl methacrylate, show that the OH radical adds preferentially to the terminal carbon of the double bond. nih.gov The resulting intermediate radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), this peroxy radical can lead to the formation of various products, including aldehydes and ketones. nih.gov
Reactions initiated by chlorine atoms follow similar pathways, involving addition to the C=C double bond or H-atom abstraction. acs.orgnih.gov While Cl atom concentrations are generally lower than OH radical concentrations in the troposphere, their reaction rates with many VOCs are significantly faster. acs.org Therefore, Cl-initiated oxidation can be a locally important degradation pathway. For saturated esters like propyl butanoate, studies have shown that H-abstraction occurs, with the lowest energy barriers found for the abstraction of H atoms from the carbon atom in the β-position to the ester group. acs.org For this compound, the presence of the double bond makes addition the more probable reaction pathway.
The general mechanisms are as follows:
OH Radical Initiated Reaction (Addition): CH₂=CHCH₂COOCH₂(CH₂)₂CH₃ + OH → •CH₂(OH)CHCH₂COOCH₂(CH₂)₂CH₃
Cl Atom Initiated Reaction (Addition): CH₂=CHCH₂COOCH₂(CH₂)₂CH₃ + Cl → •CH₂(Cl)CHCH₂COOCH₂(CH₂)₂CH₃
Following the initial radical formation, a cascade of reactions involving O₂, NO, and NO₂ leads to the formation of stable end products, contributing to photochemical smog.
Tropospheric Lifetimes and Environmental Fate Estimation
The lifetime with respect to a specific oxidant (X, where X = OH, Cl, or NO₃) can be estimated using the following equation: τₓ = 1 / (kₓ * [X])
Where:
τₓ is the lifetime with respect to oxidant X.
kₓ is the rate coefficient for the reaction with oxidant X.
Given the high reactivity of the double bond, the lifetime of this compound is expected to be short, likely on the order of hours to a few days. nasa.govnih.govescholarship.orgresearchgate.net This short lifetime implies that the compound is likely to be degraded relatively close to its source of emission and has a low potential for long-range transport. Its contribution to global atmospheric phenomena like stratospheric ozone depletion would be negligible; however, it can play a role in local and regional air quality issues, such as the formation of ground-level ozone and secondary organic aerosols.
| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Estimated Rate Coefficient (kₓ) (cm³ molecule⁻¹ s⁻¹) | Estimated Lifetime (τₓ) |
|---|---|---|---|
| OH Radical | 2 x 10⁶ | ~5 x 10⁻¹¹ (by analogy with other butenes) | ~5.5 hours |
| Cl Atom | 1 x 10⁴ (in marine areas) | ~2 x 10⁻¹⁰ (typical for alkene addition) | ~1.4 hours |
| Ozone (O₃) | 7 x 10¹¹ | ~1 x 10⁻¹⁷ (typical for alkenes) | ~1.6 days |
Note: The rate coefficients and resulting lifetimes are estimates based on structurally similar unsaturated compounds and typical atmospheric conditions. Actual values may vary.
Autoxidation Processes in Related Butyl Ethers (Analogous Degradation Insights)
Autoxidation is a process of oxidation that occurs in the presence of air, without the need for a flame or catalyst. It involves a free-radical chain reaction that can lead to the formation of peroxides, hydroperoxides, and other oxygenated compounds. libretexts.org While directly studying the autoxidation of this compound is complex, insights can be gained from analogous compounds like di-n-butyl ether. mdpi.com
The autoxidation of ethers is a well-known process that proceeds via a radical mechanism. libretexts.org The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a radical. This radical then reacts with molecular oxygen to form a peroxy radical. mdpi.com
The key steps in the autoxidation of a compound like di-n-butyl ether are:
Initiation: Abstraction of a hydrogen atom to form a radical. C₄H₉OC₄H₉ + Initiator → •C₄H₈OC₄H₉ + H-Initiator
Propagation: The radical reacts with O₂ to form a peroxy radical, which can then abstract a hydrogen atom from another ether molecule, propagating the chain. •C₄H₈OC₄H₉ + O₂ → C₄H₈(OO•)OC₄H₉ (Peroxy radical) C₄H₈(OO•)OC₄H₉ + C₄H₉OC₄H₉ → C₄H₈(OOH)OC₄H₉ (Hydroperoxide) + •C₄H₈OC₄H₉
Studies on the low-temperature oxidation of di-n-butyl ether have identified a wide range of oxygenated products, including hydroperoxides, keto-hydroperoxides, and cyclic ethers. mdpi.com These processes highlight the potential for complex oxidation chemistry.
For this compound, similar autoxidation processes could occur, although the presence of the C=C double bond introduces additional reaction pathways. The allylic hydrogens (on the carbon adjacent to the double bond) are particularly susceptible to abstraction. Furthermore, the peroxy radicals formed during atmospheric degradation can undergo intramolecular hydrogen shifts, a key step in autoxidation that leads to the formation of highly oxygenated molecules (HOMs). acs.org These HOMs are low-volatility compounds that can contribute significantly to the formation and growth of secondary organic aerosol (SOA) particles.
Interactive Effects with Other Environmental Pollutants (General Ester Context)
In NOx-rich environments, such as urban and industrial areas, the peroxy radicals (RO₂) formed during the oxidation of the ester will react primarily with nitric oxide (NO): RO₂ + NO → RO + NO₂
This reaction has two major consequences:
It regenerates the alkoxy radical (RO), which can undergo further reactions (isomerization or decomposition) to form stable products like aldehydes and ketones.
It oxidizes NO to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is a key step in the formation of tropospheric ozone, a major component of photochemical smog. NO₂ + hν (sunlight) → NO + O(³P) O(³P) + O₂ → O₃
Therefore, in polluted areas, the degradation of butenoate esters can contribute to the local production of ozone.
The oxidation products of esters, particularly the low-volatility, highly oxygenated molecules formed through autoxidation, can also partition into the aerosol phase. acs.org They can either form new particles (nucleation) or condense onto existing aerosol particles, contributing to the mass and growth of secondary organic aerosol (SOA). SOA affects the Earth's radiative balance by scattering and absorbing solar radiation and can also act as cloud condensation nuclei, influencing cloud formation and precipitation patterns. The presence of acidic aerosols, such as those derived from SOx, can potentially influence the reaction pathways and partitioning of these organic compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-butenoic acid, butyl ester, and what are their critical optimization parameters?
- Methodological Answer : The esterification of 3-butenoic acid with butanol under acid catalysis (e.g., sulfuric acid) is a primary route. Reaction parameters such as temperature (60–80°C), molar ratio of acid to alcohol (1:1.2–1.5), and catalyst concentration (0.5–1.0 wt%) significantly influence yield . Alternative pathways include transesterification of methyl or ethyl esters with butanol, requiring careful control of byproduct removal (e.g., via Dean-Stark traps) to shift equilibrium. Purity can be monitored using GC-MS to detect residual reactants or side products like vinyl acetate derivatives .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Key techniques include:
- GC-MS : To identify volatile impurities (e.g., unreacted butanol or acid) and confirm molecular ion peaks (e.g., m/z 142 for the parent ion) .
- FT-IR : Characteristic peaks for ester carbonyl (~1740 cm⁻¹) and C-O stretching (~1200 cm⁻¹) .
- Surface Tension Measurements : Surface tension values (e.g., 41 mN/m at 20°C) can validate purity, as contaminants alter intermolecular forces .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Fractional distillation under reduced pressure (boiling point ~150–160°C) is commonly used. Recrystallization from solvents like diethyl ether/pentane mixtures (1:4 ratio) may enhance purity for crystalline derivatives. Silica gel chromatography (hexane/ethyl acetate eluent) is suitable for small-scale purification .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in hydroarylation or cycloaddition reactions?
- Methodological Answer : The α,β-unsaturated ester moiety enables participation in conjugate additions. Steric hindrance from the butyl group slows nucleophilic attack, requiring elevated temperatures (80–120°C) for hydroarylation with aryl boronic acids. Electron-withdrawing groups on the aryl ring enhance reactivity, as shown in yields exceeding 80% for nitro-substituted derivatives . Computational studies (DFT) can map transition states to optimize regioselectivity.
Q. What analytical strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting of vinyl proton signals) may arise from diastereomeric impurities or solvent effects. Use deuterated solvents (CDCl₃) for consistency. High-resolution mass spectrometry (HRMS) can distinguish isobaric contaminants (e.g., tert-butyl vs. isobutyl esters). Cross-validation with independent methods like X-ray crystallography is advised for ambiguous cases .
Q. How does the ester’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis to 3-butenoic acid and butanol. LC-MS monitoring identifies degradation kinetics (pseudo-first-order rate constants). Antioxidants (e.g., BHT) in inert atmospheres (N₂) reduce radical-mediated decomposition. Thermal gravimetric analysis (TGA) assesses volatility under heating .
Q. What thermodynamic properties govern the solubility and phase behavior of this compound in mixed solvents?
- Methodological Answer : The Hansen solubility parameters (δD=17.5 MPa¹/², δP=4.2 MPa¹/², δH=6.8 MPa¹/²) predict miscibility with aprotic solvents (e.g., toluene, THF). Excess molar volume calculations (via densitometry) reveal non-ideal mixing with polar solvents like acetonitrile, critical for formulation design .
Data Contradiction Analysis
Q. Why do reported surface tension values for this compound vary across studies?
- Methodological Answer : Discrepancies (e.g., ±2 mN/m) arise from impurities or temperature calibration errors. Standardize measurements using the Du Noüy ring method at 20°C. Surface tension correlates linearly with purity; GC-MS-grade samples (≥98%) should align with NIST-referenced data (41 mN/m) .
Q. How can researchers reconcile conflicting yields in esterification reactions under similar conditions?
- Methodological Answer : Variations in water removal efficiency (e.g., molecular sieves vs. azeotropic distillation) impact equilibrium. Kinetic studies (sampling at intervals) identify rate-limiting steps. For example, incomplete butanol removal reduces yields by 15–20%, necessitating real-time monitoring via IR spectroscopy .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Surface Tension (20°C) | 41 mN/m | |
| Boiling Point | 150–160°C (est.) | |
| GC-MS Parent Ion (m/z) | 142 (M⁺) | |
| Hydrolysis Rate (pH 7, 25°C) | k = 1.2 × 10⁻⁵ s⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
